Bismuth(3+) neodecanoate

Description

Significance in Contemporary Chemical Synthesis and Materials Science

Bismuth(3+) neodecanoate plays a crucial role as a catalyst, particularly in the synthesis of polymers. sigmaaldrich.combdmaee.net Its primary application lies in the production of polyurethanes, where it facilitates the reaction between isocyanates and polyols. umicore.comtib-chemicals.com This catalytic activity is essential in the manufacturing of a wide range of polyurethane products, including foams, coatings, adhesives, sealants, and elastomers. reaxis.comreaxis.com

In materials science, the compound is investigated for its potential to enhance the properties of various materials. For instance, it has been studied as a thermal stabilizer for polyvinyl chloride (PVC), where it improves the material's heat resistance and initial color stability. tandfonline.comresearchgate.nettandfonline.com Research has shown that the addition of this compound can significantly extend the thermal stability time of PVC. tandfonline.comtandfonline.com

The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of bismuth hydroxide (B78521) with neodecanoic acid. google.com Another documented method is the co-reaction of bismuth oxide, neodecanoic acid, and acetic anhydride (B1165640). tandfonline.comresearchgate.net The reaction conditions, such as temperature and reactant ratios, can be adjusted to control the properties of the final product. google.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 34364-26-6 sigmaaldrich.com |

| Molecular Formula | C30H57BiO6 leticiachem.com |

| Molecular Weight | 722.71 g/mol leticiachem.com |

| Appearance | Viscous light yellow to brown liquid leticiachem.comchemicalbook.com |

| Boiling Point | >300 °C leticiachem.com |

| Density | 1.145 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.479 chemicalbook.com |

Evolution of Organobismuth Compounds in Catalysis

The use of organobismuth compounds in catalysis has evolved significantly over the years. Initially, the catalytic applications of bismuth(III) compounds were primarily centered on their function as soft Lewis acids. acs.org However, the field has expanded to explore the redox chemistry of bismuth, leading to new catalytic applications. acs.orgmpg.de

Organobismuth compounds have been utilized in various organic reactions, including arylation and cross-coupling reactions. nih.gov The development of bismuth-based catalysts is driven by several factors, including the low cost and low toxicity of bismuth compared to other heavy metals. nih.gov This makes them an attractive option from an environmental and economic perspective. tib-chemicals.com

The transition from highly toxic catalysts containing lead and mercury to less harmful alternatives has been a significant trend. Organotin compounds were once a popular choice, but concerns over their toxicity have prompted a shift towards bismuth-based catalysts like this compound. umicore.comtib-chemicals.com Research continues to focus on developing novel organobismuth compounds with enhanced catalytic activity and stability. google.com

Scope of Academic Research on this compound

Academic research on this compound covers a broad spectrum of topics, from fundamental synthesis and characterization to its application in various industrial processes. Studies have delved into its catalytic mechanism in polyurethane formation, demonstrating its ability to lower the activation energy of the reaction.

A significant area of investigation is its performance as a catalyst in different formulations and under various conditions. For example, research has compared its catalytic efficiency to traditional tin-based catalysts, highlighting its comparable reactivity in many polyurethane systems. reaxis.comreaxis.com Furthermore, the hydrolytic stability of this compound is a key area of study, as it influences the shelf life of formulations. reaxis.comreaxis.com

Recent research has also explored the use of this compound in combination with other compounds to create synergistic catalytic systems. google.com In addition to its catalytic applications, there is growing interest in the potential use of bismuth compounds, including this compound, in biomedical applications and as thermal stabilizers for polymers. tandfonline.comresearchgate.nettandfonline.com The environmental compatibility of bismuth catalysts is another critical research focus, aligning with the principles of green chemistry. tib-chemicals.comnih.gov

Table 2: Research Focus on this compound

| Research Area | Key Findings and Objectives |

|---|---|

| Catalysis in Polymer Synthesis | Primarily used in polyurethane production to accelerate the urethane (B1682113) reaction. umicore.com Research focuses on optimizing reaction conditions and comparing efficiency to other catalysts. |

| Thermal Stabilization | Investigated as a heat stabilizer for PVC, improving its thermal stability and color retention. tandfonline.comresearchgate.nettandfonline.com |

| Synthesis and Characterization | Development of efficient synthesis methods and detailed characterization of its chemical and physical properties. tandfonline.comgoogle.com |

| Environmental Impact | Studied as a less toxic and more environmentally friendly alternative to traditional heavy metal catalysts. tib-chemicals.com |

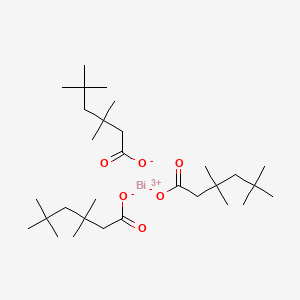

Structure

3D Structure of Parent

Properties

CAS No. |

34364-26-6 |

|---|---|

Molecular Formula |

C30H57BiO6 |

Molecular Weight |

722.7 g/mol |

IUPAC Name |

bismuth;2,2-dimethyloctanoate |

InChI |

InChI=1S/3C10H20O2.Bi/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |

InChI Key |

TUQRJVHQQXIPMN-UHFFFAOYSA-K |

SMILES |

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Bi+3] |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Bi+3] |

Other CAS No. |

34364-26-6 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for Bismuth 3+ Neodecanoate

Established Synthetic Routes

Two primary methods have been established for the synthesis of Bismuth(3+) neodecanoate, each utilizing different bismuth precursors and reaction mechanisms.

Reaction of Neodecanoic Acid with Bismuth Hydroxide (B78521)

A prevalent method for synthesizing this compound involves the direct reaction of neodecanoic acid with bismuth hydroxide. researchgate.net This process begins by mixing and stirring the two reactants, typically in a three-necked flask equipped with an electric stirrer. researchgate.net The mixture is then heated, initiating a reaction that results in the formation of this compound and water. The resulting product is a turbid, viscous liquid. researchgate.net

The general reaction can be described as: Bi(OH)₃ + 3C₁₀H₂₀O₂ → Bi(C₉H₁₉COO)₃ + 3H₂O

This synthesis route is noted for its relatively simple process flow and mild reaction conditions. researchgate.net

Co-reaction with Bismuth Oxide and Acetic Anhydride (B1165640)

An alternative established route involves the co-reaction of bismuth oxide (Bi₂O₃), neodecanoic acid, and acetic anhydride. researchgate.netresearchgate.net This method synthesizes the target compound through a series of reactions where the bismuth oxide is the starting bismuth source. researchgate.netgoogle.com In a typical procedure, bismuth oxide and neodecanoic acid are first mixed and heated in an oil bath. google.com Acetic anhydride is then introduced to the mixture, and it is stirred vigorously at an elevated temperature. google.com The final step involves the evaporation of the resulting acetic acid to yield this compound. google.com This synthetic pathway has been successfully used to prepare the compound for applications such as a thermal stabilizer for polymers. researchgate.netresearchgate.netrsc.org

Optimization of Reaction Conditions and Parameters

To maximize yield and product quality while minimizing costs and environmental impact, the optimization of reaction parameters is crucial. Key variables include temperature, reaction duration, and the systems used for product separation and purification.

Temperature and Reaction Duration Influences

The temperature and duration of the synthesis reaction significantly influence the outcome, particularly in the method involving bismuth hydroxide. The reaction is typically conducted at temperatures ranging from 90°C to 150°C for a period of 2 to 5 hours. researchgate.net Research indicates that manipulating these parameters can control the properties of the final product, such as the bismuth content. researchgate.net For instance, a reaction at 90°C for 2 hours yields a product with a lower bismuth content compared to a reaction at 150°C for 5 hours. researchgate.net While optimal temperatures for its catalytic use are noted between 90°C and 150°C, the compound's thermal stability is limited, with decomposition occurring above 150°C. bdmaee.net

The following table, derived from experimental examples, illustrates the impact of varied temperature and reaction times on the final product's bismuth content. researchgate.net

Solvent Systems and Extraction Techniques

Following the initial reaction, the separation of this compound from the reaction mixture is a critical step. The process typically yields a cloudy or turbid liquid, which requires purification. researchgate.net An extraction step is employed using a suitable organic solvent to separate the product into a clear organic phase. researchgate.net Commonly used solvents for this purpose include n-hexane, toluene, and xylene. researchgate.net

After extraction, the organic phase, containing the dissolved product along with residual water and the solvent itself, undergoes distillation under reduced pressure. researchgate.net This step is essential for removing the volatile components, yielding the final purified this compound as a viscous liquid. researchgate.net The parameters for this distillation, such as temperature and duration, are also optimized. For example, distillation temperatures may range from 110°C to 150°C for 2 to 8 hours, depending on the preceding reaction conditions. researchgate.net

The following table summarizes the extraction and distillation parameters from various synthesis examples. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable technology, green chemistry principles are being applied to the synthesis of this compound. Bismuth compounds are generally considered attractive for green chemistry applications due to their remarkably low toxicity compared to other heavy metals like lead or tin. researchgate.netbdmaee.net

Green approaches in the synthesis of this compound focus on several areas. One key aspect is the use of methods that improve reaction efficiency and reduce energy consumption. bdmaee.net Techniques such as microwave-assisted synthesis and solvothermal methods are highlighted as potential ways to shorten reaction times and, in some cases, decrease the formation of by-products. bdmaee.net Furthermore, the selection of less toxic reagents and solvents is a core principle. For example, using this compound can itself be part of a greener process when it replaces more toxic catalysts, like those based on tin, in applications such as polyurethane synthesis. researchgate.net The use of "green" solvents, such as ethyl acetate, in processes involving bismuth carboxylates further aligns with these principles. researchgate.net The method utilizing bismuth hydroxide is described as having advantages such as a short production period, low energy consumption, and low production cost, which are consistent with the goals of green chemistry. researchgate.net

Catalytic Activity of Bismuth 3+ Neodecanoate in Polymerization and Organic Reactions

Catalysis in Polyurethane Synthesis

Bismuth(3+) neodecanoate is widely employed as a catalyst in the production of polyurethanes (PU). reaxis.com It effectively promotes the fundamental urethane (B1682113) reaction—the addition of a polyol (a compound with multiple hydroxyl or -OH groups) to an isocyanate (a compound with -NCO groups). umicore.comumicore.com This catalytic action is central to forming the backbone of polyurethane materials used in a vast array of applications, including coatings, adhesives, sealants, elastomers, and foams. reaxis.com A key advantage of bismuth neodecanoate is its high selectivity for the gelling reaction (polyol-isocyanate) over the blowing reaction (water-isocyanate), which allows for better control over the final product properties and can reduce unwanted side reactions like the formation of carbon dioxide bubbles. reaxis.comshepchem.comresearchgate.net

Gelling and Curing Mechanisms

The catalytic mechanism of this compound in polyurethane synthesis involves the bismuth center acting as a Lewis acid, coordinating with the reactants to lower the activation energy of the urethane-forming reaction. It demonstrates a strong affinity for the activated complex formed between the alcohol and the isocyanate, thereby accelerating the rate of polymerization. shepchem.com This results in efficient gelling and curing of the polyurethane system.

Bismuth carboxylates like neodecanoate provide a well-balanced reactivity profile, managing both the initial reaction speed (pot life) and the final cure. reaxis.comreaxis.com However, a notable characteristic of these catalysts is their sensitivity to water. This compound is prone to hydrolysis, where it can react with moisture present in the formulation. shepchem.comeuropean-coatings.com This reaction can lead to the deactivation of the catalyst and the precipitation of bismuth oxides, which can impact the shelf life and stability of water-containing polyurethane systems. shepchem.com

Role in Thermoplastic Polyurethane (TPU) Formation

This compound is a recognized catalyst for the synthesis of thermoplastic polyurethanes (TPUs), which are highly valued for their durability and flexibility. sigmaaldrich.com It is utilized in the reaction of components such as polycaprolactone (B3415563) diols, various diisocyanates, and diol chain extenders. sigmaaldrich.comsigmaaldrich.com Patents and technical literature describe its application in producing TPUs from specific raw materials, for instance, reacting 4,4′-diisocyanatodicyclohexylmethane (H12MDI) with polyol compositions to create specialized TPUs. google.comgoogle.com The use of this compound ensures efficient polymerization, leading to the formation of high-performance thermoplastic elastomers. google.com

Catalytic Efficiency in Specific Polyurethane Formulations (e.g., foams, elastomers, coatings)

The catalytic performance of this compound is leveraged across a wide range of specific polyurethane formulations.

Foams : In both rigid and flexible polyurethane foams, this compound serves as a potent gelling catalyst. bdmaee.netbdmaee.net For spray foams, particularly those using hydrofluoroolefin (HFO) blowing agents, it helps to optimize the cure profile, balancing the reaction speed with the final foam density. shepchem.com Its selectivity helps in minimizing CO2 generation, leading to foams with a more uniform cell structure. researchgate.net

Elastomers : The catalyst is well-suited for producing polyurethane elastomers, where it provides a balanced cure profile, ensuring that the material achieves its desired mechanical properties of elasticity and strength. tib-chemicals.combdmaee.netreaxis.com

Coatings, Adhesives, and Sealants (CASE) : this compound is a common choice for CASE applications. reaxis.comreaxis.com In automotive and industrial coatings, it accelerates the cross-linking reactions. tib-chemicals.combdmaee.netcarthaji-saint-joseph.fr The reactivity, particularly for achieving a complete back-end cure, can be significantly enhanced with the application of heat. reaxis.comreaxis.com It is effective in both one-component (1K) and two-component (2K) polyurethane systems. tib-chemicals.comcarthaji-saint-joseph.fr

Table 1: Applications of this compound in Polyurethane Formulations

| Application Area | Specific Use | Key Catalytic Function | References |

|---|---|---|---|

| Foams | Rigid and Flexible Foams, Spray Foams (SPF) | Gelling catalyst, balances reactivity and foam density, compatible with HFO blowing agents. | bdmaee.netshepchem.combdmaee.net |

| Elastomers | High-Performance Elastomers | Provides a balanced front-end and back-end cure for optimal mechanical properties. | tib-chemicals.combdmaee.netreaxis.com |

| Coatings | Automotive, Industrial, and Refinishing Coatings | Accelerates cross-linking, effective in 1K and 2K systems, heat improves back-end cure. | reaxis.comtib-chemicals.comreaxis.comcarthaji-saint-joseph.fr |

| Adhesives & Sealants | General and Specialized Formulations | Promotes efficient curing to develop strong adhesive bonds and sealant integrity. | reaxis.comreaxis.com |

Kinetic Aspects of this compound-Catalyzed Reactions

The kinetics of polyurethane reactions catalyzed by this compound are influenced by several factors. A primary determinant is the catalyst concentration; the rate of the urethane reaction is directly proportional to the amount of bismuth present in the system. shepchem.com The reactivity of bismuth neodecanoate is often compared to that of tin-based catalysts. reaxis.comreaxis.com

While generally effective, the catalytic activity of bismuth neodecanoate alone can be moderate for certain demanding applications. rsc.org Research has shown that its activity can be significantly enhanced through the formation of heterobimetallic complexes, for example, by adding lithium carboxylates. rsc.orgrsc.org Moisture content also plays a critical role; reducing the amount of water in the formulation can improve the catalyst's activity. researchgate.net The cure profile is typically linear, but it can be modified to create a delayed action (extended pot life) by complexing the catalyst. google.com Advanced studies using techniques like NMR kinetics and quantum chemical calculations have been employed to gain a deeper understanding of the reaction mechanisms. shepchem.comrsc.org

Table 2: Comparison of Commercial this compound Catalysts

| Commercial Grade Name | Bismuth Content (%) | Key Features | References |

|---|---|---|---|

| VALIKAT Bi 1610 | 16% | Low-viscosity | umicore.com |

| REAXIS® C716 | 16.0 - 18.0% | Standard grade, supplied with excess neodecanoic acid for viscosity control. | reaxis.com |

| REAXIS® C3209 | 18.5 - 20.5% | Higher Bi content, low viscosity, reduced free acid. | reaxis.com |

| VALIKAT Bi 2010 L | 20% | Diluted in polyol, suitable for low-VOC applications. | umicore.com |

| BiCAT® 8106 | 20% | Low free acid bismuth carboxylate. | shepchem.com |

| BiCAT® 8210 | 28% | Highest concentration bismuth carboxylate. | shepchem.com |

Catalysis in Polysiloxane Synthesis

This compound also functions as a catalyst in the synthesis of polysiloxanes, which are used in sealants, adhesives, and coatings. It facilitates the condensation curing of silicone polymers. researchgate.netnih.gov Specifically, it is used to catalyze the reaction between hydroxy-terminated poly(dimethylsiloxanes) (PDMS) and crosslinkers like ethyl silicate (B1173343) to form a stable siloxane network. sigmaaldrich.comsigmaaldrich.com Its use is documented in various patents for curable polysiloxane coating compositions, often as a non-tin alternative. google.comepo.org In one study on silicone tie-coatings, it was observed that the bismuth neodecanoate catalyst assisted in chain degradation under certain conditions. researchgate.net

Application in Other Organic Transformations (e.g., esterification, transesterification)

Beyond polymerization, this compound is an effective catalyst for other important organic transformations. It is used to promote esterification and transesterification reactions. sxzorui.comnewtopchem.com This makes it valuable in the production of polyester (B1180765) and alkyd resins for coatings. bdmaee.netsxzorui.com Recent research has explored its use in combination with other metal catalysts to enhance performance. For example, mixing this compound with titanium tetrabutoxide (TBT) has been shown to not only increase reactivity but also improve the hydrolytic stability of the catalyst system for polyesterification under industrial conditions. acs.org

Mechanistic Investigations of this compound Catalysis

The catalytic efficacy of this compound is rooted in the chemical properties of the central bismuth atom and its coordination environment. Understanding these features provides insight into its role in accelerating chemical reactions.

The catalytic activity of this compound is fundamentally attributed to the Lewis acidic nature of the bismuth(III) center. nih.govbdmaee.net A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In the context of polymerization, such as polyurethane synthesis, the bismuth atom coordinates with the reactants, typically the hydroxyl groups of polyols and the isocyanate groups. bdmaee.netbdmaee.net This coordination involves the formation of a complex where the bismuth center activates the reactants. bdmaee.net

The bismuth(III) ion in the neodecanoate complex exhibits a variable coordination number and geometry, which allows it to flexibly interact with different substrates. researchgate.net The neodecanoate ligands, with their bulky hydrocarbon tails, influence the solubility of the catalyst in organic media and the steric environment around the bismuth center. google.com X-ray diffraction studies have revealed that bismuth carboxylates can form complex polymeric or dimeric structures in the solid state. In solution, these structures can be dynamic. The coordination of the bismuth ion with the isocyanate group is believed to accelerate the formation of urethane linkages, which is the fundamental reaction in polyurethane production. bdmaee.net

A primary function of any catalyst is to provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. This compound achieves this by facilitating the reaction between polyols and isocyanates. By coordinating with the reactants, the catalyst stabilizes the transition state of the reaction, effectively lowering the energy barrier that must be overcome for the reaction to proceed. bdmaee.net This leads to a significant enhancement in the reaction rate, allowing for faster curing times in polyurethane systems. bdmaee.net

The effectiveness of this compound as a catalyst is influenced by reaction conditions such as temperature and catalyst concentration. Optimal temperatures for its catalytic efficiency typically range from 90°C to 150°C. The ability of the catalyst to remain active under various conditions, including the presence of moisture, makes it a versatile option for different formulations. bdmaee.netnewtopchem.com

For many years, organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL) and stannous octoate, have been the industry standard for polyurethane catalysis. nih.govresearchgate.net However, due to their toxicity, there has been a significant push towards finding less harmful alternatives. nih.gov this compound has emerged as a leading candidate, offering comparable and, in some cases, superior performance. tib-chemicals.com

Activity: Research indicates that bismuth-based catalysts, including this compound, can exhibit catalytic efficiency similar to or higher than traditional tin-based catalysts. For instance, some studies have shown that bismuth neodecanoate can achieve approximately 80% conversion rates of isocyanates, matching the activity of some tin catalysts. In certain polyurethane foam formulations, bismuth catalysts have demonstrated higher isocyanate conversion efficiency than stannous octoate. nih.gov However, the initial hardness development in some systems catalyzed by DBTL can be faster. researchgate.net

Selectivity: A key advantage of this compound is its high selectivity for the gelling reaction (the reaction between polyol and isocyanate) over the blowing reaction (the reaction between isocyanate and water). researchgate.net This is crucial in polyurethane foam production, as it allows for better control over the foam's cell structure and properties. researchgate.net Tin catalysts, in contrast, can be less selective, leading to more CO2 generation and potential defects in the final product. researchgate.net The higher selectivity of bismuth catalysts results in products with improved mechanical properties, such as higher tensile strength and better dimensional stability. bdmaee.net

Below is a comparative table summarizing the key differences between this compound and typical tin-based catalysts.

| Feature | This compound | Tin-Based Catalysts (e.g., DBTDL) |

| Catalytic Activity | High, comparable to tin catalysts in many applications. nih.gov | Very high, often leading to rapid curing. bdmaee.net |

| Selectivity (Gelling vs. Blowing) | High selectivity towards the NCO/OH reaction. researchgate.net | Lower selectivity, catalyzes both NCO/OH and NCO/H₂O reactions. researchgate.net |

| Toxicity | Low, considered a "green" or environmentally friendly alternative. bdmaee.netnewtopchem.com | High, with significant health and environmental concerns. nih.gov |

| Hydrolytic Stability | Generally more sensitive to moisture, though stable formulations exist. shepchem.comgoogle.com | Can be more resistant to hydrolysis. |

| Influence on Product Properties | Can lead to improved mechanical properties and more uniform cell structure in foams. bdmaee.net | Can sometimes lead to over-curing and brittle products. bdmaee.net |

Bismuth 3+ Neodecanoate As a Thermal Stabilizer in Polymer Systems

Stabilization of Poly(vinyl chloride) (PVC)

Bismuth(3+) neodecanoate, also represented as Bi(Ne)3, has been demonstrated to be an effective thermal stabilizer for poly(vinyl chloride). Research shows that its incorporation into PVC formulations significantly enhances the polymer's thermal stability. This is evidenced by improved initial color retention and excellent long-term stability during thermal aging tests. tandfonline.com

When subjected to heat, unstabilized PVC rapidly degrades, releasing hydrogen chloride (HCl) and forming conjugated double bonds that lead to discoloration, progressing from yellow to black. academicjournals.org The addition of this compound effectively mitigates this degradation process. For instance, studies using the Congo red test, which measures the time until HCl is released, show a marked extension in thermal stability time for PVC samples containing Bi(Ne)3. One study found that a PVC sample stabilized with 4 phr (parts per hundred resin) of this compound had a thermal stability time of 28.5 minutes, a significant improvement over unstabilized PVC. tandfonline.com Furthermore, during thermal aging, PVC samples with this stabilizer maintained a white color for up to 30 minutes before eventually turning black at 90 minutes, showcasing its ability to delay discoloration. tandfonline.com

| Time (minutes) | PVC with Bi(Ne)3 | Unstabilized PVC |

|---|---|---|

| 0 | White | White |

| 30 | White | Yellow |

| 60 | Yellow | Brown |

| 90 | Black | Black |

Mechanistic Understanding of Thermal Stabilization

The stabilizing effect of this compound in PVC is attributed to a dual-action mechanism that addresses the core issues of PVC degradation. tandfonline.comtandfonline.com

The primary degradation process in PVC at elevated temperatures is dehydrochlorination, the elimination of hydrogen chloride (HCl) from the polymer backbone. academicjournals.org This process is autocatalytic, meaning the released HCl accelerates further degradation. This compound functions as an efficient HCl scavenger. tandfonline.comtandfonline.com It actively absorbs and neutralizes the released hydrogen chloride, thereby preventing the autocatalytic cycle of degradation and preserving the stability of the polymer. tandfonline.comtandfonline.com This is a critical function for any effective PVC thermal stabilizer. academicjournals.org

The initiation of PVC degradation often occurs at defect sites within the polymer chain, such as those containing labile (unstable) chlorine atoms. This compound plays a crucial role by displacing these labile chlorine atoms in the PVC molecular chains. tandfonline.comtandfonline.com By replacing these weak points with more stable groups from the neodecanoate ligand, the stabilizer effectively eliminates potential initiation sites for dehydrochlorination. This preventative action is key to ensuring the long-term thermal stability of the polymer. tandfonline.comtandfonline.com

Synergistic Effects with Co-stabilizers in Polymer Formulations

In practical applications, thermal stabilizers are often used in combination to achieve a synergistic effect, where the performance of the mixture is greater than the sum of its individual components. Bismuth compounds, including this compound, can be effectively combined with other co-stabilizers, such as metal soaps (e.g., calcium stearate and zinc stearate), to enhance the thermal stability of PVC.

This approach is common in the industry, where Ca/Zn stabilizer systems are widely used. The synergy arises from the different but complementary functions of the stabilizers. For example, one component may provide excellent initial color while another offers superior long-term stability. The combination of a bismuth compound with other stabilizers can lead to a well-rounded performance profile, improving both the initial color hold and the long-term heat resistance of the PVC product.

Comparative Analysis with Conventional Thermal Stabilizers (e.g., lead-based, tin-based)

Historically, lead and organotin compounds have been the most widely used and effective thermal stabilizers for PVC. academicjournals.orgresearchgate.net However, due to significant environmental and health concerns associated with the toxicity of heavy metals like lead and tin, there has been a global push towards safer, more environmentally friendly alternatives. academicjournals.org

Lead-Based Stabilizers: These are known for their excellent long-term thermal stability and cost-effectiveness. researchgate.net However, lead is a toxic heavy metal, and its use in many applications, particularly those involving human contact or potential environmental leaching, is heavily restricted or banned.

Tin-Based Stabilizers: Organotin compounds, particularly mercaptides, offer outstanding efficiency, providing excellent initial color and clarity to PVC products. researchgate.net However, some organotin compounds also face scrutiny due to toxicity concerns. Tin neodecanoates have also been investigated and show good performance, especially when combined with co-stabilizers like calcium and zinc stearates. researchgate.netresearchgate.net

This compound: Bismuth-based stabilizers are considered "green" or environmentally friendly alternatives. Bismuth is a heavy metal, but it is known for its remarkably low toxicity. This compound provides a good balance of properties, including strong initial color stability and effective long-term stabilization. tandfonline.com While perhaps not matching the absolute performance of some high-efficiency tin stabilizers in all aspects, its favorable toxicological profile makes it a highly desirable option for applications where safety and environmental impact are paramount. The performance of these newer organic-based systems often proves to be more stable than traditional lead and Ca/Zn systems in preventing the autocatalytic degradation of PVC.

| Stabilizer Type | Primary Advantages | Primary Disadvantages |

|---|---|---|

| This compound | Low toxicity, good initial color, good long-term stability. | May be less potent than some high-efficiency tin stabilizers. |

| Lead-Based | Excellent long-term stability, low cost. | High toxicity, significant environmental and health concerns. |

| Tin-Based (Organotin) | High efficiency, excellent clarity and initial color. | Toxicity concerns for certain compounds, higher cost. |

Role of Bismuth 3+ Neodecanoate in Advanced Materials Science and Fabrication

Precursor in Metal Oxide Film Deposition

Bismuth(3+) neodecanoate serves as a crucial precursor in the creation of bismuth-containing thin films through various deposition techniques. Its solubility in non-aqueous solvents makes it suitable for solution-based processes like spin-coating and sol-gel methods. americanelements.comdokumen.pub

Formation of Bismuth-Containing Thin Films (e.g., for solar energy, water treatment applications)

The use of this compound as a precursor is instrumental in developing thin films for renewable energy and environmental applications. americanelements.com In the realm of solar energy, it is used in the synthesis of silver bismuth sulfide (B99878) (AgBiS2) quantum dots and lead-free double perovskite (Cs2AgBiBr6) nanocrystals, both promising materials for next-generation solar cells. arxiv.orgmdpi.comsci-hub.se For instance, a low-temperature synthesis of AgBiS2 quantum dots for solar cells utilizes Bismuth neodecanoate for the cation exchange of silver ions to bismuth ions at a mild temperature of 50°C. arxiv.org This method has led to solar cells with a power conversion efficiency of up to 7.35%. arxiv.orgmdpi.com

Similarly, in the fabrication of lead-free perovskite solar cells, Bismuth neodecanoate is employed as a stable bismuth precursor for the synthesis of Cs2AgBiBr6 nanocrystals, which are noted for their enhanced chemical and colloidal stability. sci-hub.se Beyond solar cells, bismuth-based materials derived from this precursor show potential for photocatalysis in water purification. noahchemicals.com

Influence on Film Morphology and Microstructure

The choice of precursor and deposition technique significantly impacts the final morphology and microstructure of the thin films, which in turn dictates their performance. When this compound is used in processes like spin-coating, it can influence the formation of the film's grain structure. nih.govcsic.es For example, in the creation of bismuth titanate (BiT) thin films, the presence of a liquid phase rich in bismuth oxide, which can be derived from precursors like Bismuth neodecanoate during sintering, can promote the growth of plate-shaped grains. csic.es The resulting microstructure, including grain size and surface roughness, is a critical factor for the material's application. redalyc.orgscielo.org.co Studies on bismuth thin films have shown a clear relationship between deposition temperature and the resulting crystallite size and micro-stress. redalyc.org

Integration into Hybrid Material Systems (e.g., Bismuth-Carbon Nanotube Composites)

This compound is also utilized in the creation of advanced hybrid materials. One notable example is the development of bismuth-carbon nanotube composites. scispace.comresearchgate.net These composites are being explored for various applications, including as contrast agents for X-ray CT imaging. americanelements.com The integration of bismuth nanoparticles, synthesized from precursors like Bismuth neodecanoate, with carbon nanotubes can lead to materials with enhanced properties, leveraging the individual characteristics of each component. Research has also been conducted on multi-walled carbon nanotubes in the synthesis of bismuth oxybromide semiconductors, where the properties of the nanotubes influence the morphology and photoactivity of the resulting composite. mostwiedzy.pl

Application in Nanomaterial Synthesis and Advanced Carrier Systems

The role of this compound extends to the synthesis of various nanomaterials and their use in advanced carrier systems.

Role as a Loading Matrix in Nanoparticle Formation

This compound can act as a loading matrix in the formation of nanoparticles. bdmaee.net In the context of nanocolloids for medical imaging, high concentrations of Bismuth neodecanoate have been encapsulated within a phospholipid membrane to form nanoparticles. radiologykey.com These nanoparticles, with a core containing a significant weight percentage of bismuth, serve as effective contrast agents. radiologykey.com Furthermore, in the synthesis of bismuth sulfide (Bi2S3) nanoparticles, Bismuth neodecanoate is used in a thermal decomposition reaction where it is dissolved in a high-boiling point solvent before the injection of a sulfur source. nih.govaip.org This process allows for the formation of uniform nanoparticles. The compound has also been employed in the high-temperature decomposition synthesis of bismuth nanoparticles intended for use as multifunctional probes in X-ray computed tomography and fluorescence imaging. acs.org

Spectroscopic and Analytical Characterization in Research

Vibrational Spectroscopy (FTIR) for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for confirming the synthesis and structure of bismuth(3+) neodecanoate. tandfonline.com The analysis focuses on the vibrational frequencies of the carboxylate groups and their coordination to the bismuth ion.

In the synthesis of this compound from neodecanoic acid, the FTIR spectrum provides clear evidence of the formation of the bismuth carboxylate. tandfonline.com The characteristic broad O-H stretching band of the carboxylic acid, typically found around 2500-3300 cm⁻¹, disappears upon reaction. researchgate.net Simultaneously, new bands appear that are characteristic of the carboxylate group coordinated to the bismuth atom. tandfonline.com

A significant feature in the FTIR spectrum of this compound is the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group. tandfonline.comrsc.org The peak for the carbonyl group in bismuth carboxylate is observed around 1520 cm⁻¹. mdpi.com The coordination of the carboxylate ligand to the bismuth ion is further indicated by the presence of Bi-O bond vibrations, which are typically observed in the range of 1254 to 1377 cm⁻¹. rsc.org

Interactive Data Table: Key FTIR Bands for this compound and its Precursor

| Functional Group | Vibration Mode | Neodecanoic Acid (cm⁻¹) | This compound (cm⁻¹) | Reference |

| O-H | Stretching | ~2500-3300 (broad) | Absent | researchgate.net |

| C=O | Stretching | ~1706 | ~1520 | mdpi.com |

| COO⁻ | Asymmetric Stretch | - | ~1590 | urfu.ru |

| COO⁻ | Symmetric Stretch | - | ~1390 | urfu.ru |

| Bi-O | Stretching | - | ~1254-1377 | rsc.org |

This table presents typical wavenumber ranges. Actual values may vary slightly based on experimental conditions and instrumentation.

Elemental Analysis (EA) for Stoichiometric Determination

Elemental analysis (EA) is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a sample of this compound. This data is crucial for verifying the empirical formula and confirming the stoichiometry of the synthesized compound. tandfonline.com

Research studies synthesizing this compound report the experimental elemental composition and compare it with the theoretical values calculated for the expected molecular formula, Bi(C₉H₁₉COO)₃. tandfonline.com The close agreement between the found and calculated percentages provides strong evidence for the successful synthesis of the target compound with high purity. tandfonline.com

For instance, in one study, the synthesized this compound was characterized by elemental analysis, with the following results: Bismuth: 28.10%, Carbon: 49.75%, Hydrogen: 8.23%, and Oxygen: 13.92%. tandfonline.com These values are in close agreement with the theoretical percentages for Bi(C₉H₁₉COO)₃, which are Bismuth: 28.92%, Carbon: 49.85%, Hydrogen: 7.95%, and Oxygen: 13.28%. tandfonline.com

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Reference |

| Bismuth (Bi) | 28.92 | 28.10 | tandfonline.com |

| Carbon (C) | 49.85 | 49.75 | tandfonline.com |

| Hydrogen (H) | 7.95 | 8.23 | tandfonline.com |

| Oxygen (O) | 13.28 | 13.92 | tandfonline.com |

UV-Visible Spectroscopy for Electronic Structure and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure of this compound and to monitor its role in chemical reactions, such as photocatalysis. rsc.orgub.edu The absorption of UV or visible light by the compound corresponds to the promotion of electrons from lower to higher energy levels, providing insights into its electronic transitions. ub.edu

While detailed studies on the electronic structure of isolated this compound are not extensively reported, UV-Vis spectroscopy is a valuable tool in applications where the compound is part of a larger system. For example, in the synthesis of bismuth sulfide (B99878) (Bi₂S₃) nanoparticles using this compound as a precursor, UV-Vis spectroscopy is used to analyze the optical properties of the resulting nanoparticles. researchgate.net The technique can also be used to monitor the progress of reactions, for instance, by observing changes in the absorbance at specific wavelengths over time, which can indicate the consumption of reactants or the formation of products. rsc.org

In studies involving the use of this compound in the formation of other materials, the resulting products often exhibit characteristic UV-Vis absorption spectra. For example, when used to create AgBiS₂ quantum dots, changes in the UV-Vis spectrum, such as a red-shift in absorbance, indicate the progression of the cation exchange reaction. rsc.org

Thermogravimetric Analysis (TGA) in Mechanistic Studies

Thermogravimetric analysis (TGA) is a critical technique for assessing the thermal stability and decomposition behavior of this compound. tandfonline.combdmaee.net TGA measures the change in mass of a sample as a function of temperature, providing valuable information about decomposition temperatures, the presence of volatile components, and the composition of the final residue. nih.gov

Studies have shown that this compound generally exhibits good thermal stability at moderate temperatures. bdmaee.netbdmaee.net However, it undergoes decomposition at elevated temperatures. bdmaee.net A typical TGA profile for this compound reveals a multi-step decomposition process. An initial slight mass loss may be observed due to the removal of any residual volatile solvents. The major decomposition events occur at higher temperatures, corresponding to the degradation of the neodecanoate ligands. The final residue upon complete decomposition in an oxidizing atmosphere is typically bismuth(III) oxide (Bi₂O₃). bdmaee.net

TGA data is crucial for understanding the mechanism of thermal degradation. For example, in the context of its use as a thermal stabilizer for polymers like PVC, TGA can show how the addition of this compound alters the decomposition profile of the polymer, indicating its stabilizing effect. tandfonline.com Research indicates that bismuth neodecanoate begins to decompose in high-temperature environments, with significant mass loss occurring above 150°C. bdmaee.net

Interactive Data Table: TGA Decomposition Profile of Bismuth Neodecanoate

| Temperature Range (°C) | Mass Loss (%) | Associated Process | Reference |

| 100-200 | ~5-10 | Removal of volatile solvents (if present) | |

| 150 | Gradual increase | Onset of decomposition | bdmaee.net |

| 200 | >10 | Significant decomposition | bdmaee.net |

| 200-300 | ~20-25 | Partial ligand decomposition | |

| 300-500 | ~60-65 | Complete ligand degradation and formation of Bi₂O₃ |

The data in this table represents a general decomposition profile and can vary based on the specific experimental conditions such as heating rate and atmosphere.

Theoretical and Computational Studies of Bismuth 3+ Neodecanoate

Molecular Modeling of Coordination Environments and Interactions

Molecular modeling is a critical tool for understanding the complex structures formed by Bismuth(3+) neodecanoate. Due to the large, flexible neodecanoate ligands and the high coordination numbers that bismuth(III) can adopt, predicting and rationalizing the compound's structure is non-trivial. The chemistry of Bi(III) carboxylates is often characterized by intermolecular interactions that result in the formation of polymeric or cluster structures. researchgate.net

X-ray crystallography on related bismuth carboxylates reveals that the Bi(III) center frequently exhibits a high and variable coordination number, often achieving a nine-coordinate environment. researchgate.net In these structures, the neodecanoate ligands can adopt different binding modes, acting as both chelating and bridging units to connect multiple bismuth centers. This leads to the formation of dimeric or polymeric aggregates in the solid state. For example, a dimeric structure like Bi₂(OOCR)₆ is a common motif.

The coordination sphere around the bismuth atom is typically distorted, influenced by the steric bulk of the neodecanoate ligands and the potential stereochemical activity of the 6s² lone pair of electrons on the bismuth atom. researchgate.net Computational models help to visualize these complex three-dimensional arrangements and to calculate key structural parameters.

Table 1: Typical Structural Parameters for Bismuth(III) Carboxylate Coordination Environments This table presents typical values derived from studies on bismuth carboxylates, which serve as a model for understanding this compound.

| Parameter | Value/Description | Source |

| Coordination Number | Typically 8 or 9 | researchgate.net |

| Coordination Geometry | Distorted Square Antiprismatic or Tricapped Trigonal Prismatic | rsc.org |

| Bi–O Bond Lengths | Ranges from ~2.2 Å to over 2.8 Å | rsc.org |

| Ligand Binding Modes | Asymmetric chelation, Tridentate bridging | rsc.org |

| Solid-State Structure | Dimeric or polymeric clusters (e.g., Bi₂O₂ four-membered rings) | rsc.org |

This data is representative of bismuth carboxylates and provides a framework for modeling this compound.

Density Functional Theory (DFT) for Catalytic Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of chemical systems. For this compound, DFT calculations are instrumental in elucidating its catalytic mechanisms, particularly in polyurethane synthesis. rsc.orgmdpi.com Bismuth catalysts are valued as less toxic alternatives to organotin compounds, and understanding their mechanism is key to optimizing their performance. rsc.org

DFT studies can model the reaction pathways for urethane (B1682113) formation, which involves the reaction of an isocyanate with a polyol. mdpi.com These calculations help to identify the transition states and intermediates, and to determine the activation energies for each step of the catalytic cycle. It is believed that the catalysis involves the coordination of the bismuth(III) center with the reactants, increasing their electrophilicity or nucleophilicity. researchgate.net The Lewis acidic nature of the bismuth center is considered crucial for its catalytic activity. mdpi.com

Research on related bismuth compounds using DFT has provided key insights. For instance, calculations can explore how the addition of co-catalysts, such as lithium carboxylates, can enhance the catalytic activity of bismuth carboxylates by forming heterobimetallic complexes with lower activation barriers. rsc.org DFT can also be used to study the adsorption energies of reactants onto the surface of bismuth-based nanocatalysts, shedding light on how the catalyst facilitates charge transfer and bond formation. researchgate.net

Table 2: Representative Data from DFT Analysis of Bismuth-Catalyzed Reactions This table illustrates the types of data obtained from DFT calculations to compare catalytic pathways. The values are hypothetical and for illustrative purposes.

| Computational Parameter | Uncatalyzed Reaction | Bi(Ne)₃ Catalyzed | Bi/Li Complex Catalyzed | Source |

| Activation Energy (kJ/mol) | 120 | 75 | 60 | rsc.org |

| Transition State | Four-membered ring | Six-membered ring involving Bi | Six-membered ring involving Bi and Li | rsc.org |

| Adsorption Energy of Isocyanate (kJ/mol) | N/A | -45 | -55 | researchgate.net |

These values are illustrative, based on findings from DFT studies on related systems, to demonstrate the utility of the method.

Simulation of Interactions with Polymer Matrices

Molecular dynamics (MD) and other simulation techniques are used to study the interaction of this compound with polymer matrices at the atomic level. These simulations are particularly relevant for understanding its role as a thermal stabilizer in polymers like poly(vinyl chloride) (PVC). tandfonline.comtandfonline.com In this application, the stabilizer must be well-dispersed within the polymer and be able to interact with and neutralize degradation products, such as hydrogen chloride (HCl). researchgate.nettandfonline.com

Simulations can model the diffusion of the this compound molecule, or its dissociated ions, through the amorphous regions of the PVC matrix. europa.eu This helps to predict its mobility and availability to intercept degrading sites. Furthermore, simulations can calculate the interaction energies between the bismuth compound and the polymer chains, identifying preferential binding sites. A key stabilizing mechanism is the replacement of labile chlorine atoms on the PVC backbone with the more stable neodecanoate ligands, a process that can be modeled to understand its kinetics and thermodynamics. researchgate.net

In the context of polyurethane coatings, simulations can help to understand the dispersion of the catalyst within the prepolymer mixture and its interaction with fillers and other additives. acs.org This is crucial for achieving a uniform cure and ensuring optimal mechanical properties in the final product. By modeling the interface between the bismuth species and polymer chains, researchers can gain insight into how these interactions influence the macroscopic properties of the material.

Table 3: Parameters Investigated in Simulations of this compound in Polymer Matrices This table outlines the key parameters that are typically the focus of molecular simulations in this context.

| Simulation Parameter | Objective | Relevance to Performance |

| Diffusion Coefficient | To determine the mobility of the stabilizer within the polymer. | Ensures the stabilizer can reach degradation sites in PVC. |

| Radial Distribution Function | To characterize the proximity and arrangement of stabilizer molecules around polymer chains or HCl. | Confirms interaction with and scavenging of degradation products. |

| Interaction Energy | To quantify the strength of binding between the stabilizer and the polymer. | Predicts the compatibility and retention of the stabilizer in the matrix. |

| Mean Squared Displacement | To analyze the movement of the stabilizer over time. | Provides insight into the long-term distribution and stability. |

Emerging Research Frontiers and Sustainable Development

Advancements in Green Chemistry Applications

The emphasis on sustainable development has propelled research into environmentally friendly chemical processes, where bismuth(3+) neodecanoate is showing considerable promise. bdmaee.net Its low toxicity compared to traditional catalysts, such as those based on tin, lead, or mercury, makes it a desirable option in efforts to reduce the environmental impact of chemical manufacturing. bdmaee.netumicore.comumicore.com

Key green chemistry applications include:

Catalysis in Polymer Synthesis: this compound is an effective catalyst for the synthesis of polymers like polyurethanes and polysiloxanes. sigmaaldrich.com In polyurethane production, it facilitates the reaction between isocyanates and polyols, offering a less toxic alternative to organotin compounds. umicore.comtib-chemicals.com Research indicates that bismuth-based catalysts can achieve high conversion rates in these reactions.

Thermal Stabilizer for PVC: The compound acts as an efficient thermal stabilizer for poly(vinyl chloride) (PVC). pgmsmetal.comresearchgate.nettandfonline.com It functions by absorbing hydrogen chloride (HCl) released during thermal degradation and displacing unstable chlorine atoms in the PVC structure, thereby enhancing the material's stability. researchgate.nettandfonline.com

Energy Efficiency: The high catalytic efficiency of this compound contributes to more energy-efficient processes. bdmaee.net By accelerating reaction rates, it can lower the required time and temperature for curing in applications like food packaging material production, leading to reduced energy consumption. bdmaee.net

Biodegradability: The biodegradability of this compound further enhances its profile as a sustainable chemical. bdmaee.net

Recent research has also explored combining bismuth neodecanoate with other metal compounds to create more stable and reactive catalysts. For instance, mixing it with titanium-based catalysts has been shown to improve hydrolytic stability under industrial conditions. acs.org

Novel Ligand Architectures and Their Influence on Reactivity

The reactivity and efficacy of this compound are significantly influenced by the structure of its ligands. The neodecanoate ligand, derived from neodecanoic acid, is a branched-chain carboxylic acid that provides steric bulk and stability to the compound. bdmaee.net The coordination geometry around the central bismuth atom, which is typically trigonal bipyramidal or octahedral, can be affected by the solvent and the presence of other ligands. bdmaee.net

Research into modifying the ligand architecture has led to several key findings:

Steric Bulk: The steric bulk of the carboxylate ligands plays a crucial role in catalytic activity. Studies have shown that increasing the steric hindrance of the ligand can enhance the catalytic activity in urethane (B1682113) formation reactions. rsc.org

Heterobimetallic Complexes: The addition of other metal carboxylates, such as lithium carboxylates, can significantly enhance the catalytic activity of bismuth carboxylates. rsc.orgnih.gov These heterobimetallic systems have shown promise as highly active and selective catalysts for polyurethane synthesis, in some cases approaching the activity of traditional dibutyltin (B87310) dilaurate (DBTL) catalysts. rsc.org

Ligand Passivation in Nanocrystals: In the synthesis of perovskite nanocrystals, the choice of ligands is critical for stability. Trioctylphosphine has been used as a ligand in combination with bismuth neodecanoate to synthesize stable Cs2AgBiBr6 double perovskite nanocrystals. acs.orgsci-hub.se The ligands anchor to the surface of the nanocrystals, providing colloidal and chemical stability. acs.org

The ability to tune the reactivity of the bismuth center by modifying the surrounding ligands opens up possibilities for designing catalysts with specific properties for targeted applications.

Future Directions in Catalytic System Design

The development of advanced catalytic systems centered around this compound is an active area of research. Future designs are likely to focus on improving efficiency, selectivity, and sustainability.

Key future directions include:

Microwave-Assisted and Ultrasonic Synthesis: The application of new technologies like microwave-assisted synthesis and ultrasonic enhancement can optimize the production of bismuth neodecanoate, improving reaction efficiency and reducing costs. bdmaee.net

Nanocatalysts: The use of bismuth neodecanoate in the form of nanoparticles is being investigated to create highly efficient catalysts. bdmaee.net These nanocatalysts offer enhanced reactivity and selectivity, which could lead to the development of new materials with superior properties. bdmaee.net

Metal-Organic Frameworks (MOFs): Bismuth-based MOFs are a promising class of materials with potential applications in catalysis, gas adsorption, and drug delivery. magtech.com.cnscienceopen.com While the synthesis of Bi-MOFs can be challenging due to the hydrolysis of bismuth salts, research is ongoing to develop new synthetic methods and explore their catalytic potential. magtech.com.cn The use of bismuth neodecanoate as a precursor in the synthesis of bismuth-based MOFs or composite materials is an area ripe for exploration. ohans.comresearchgate.netmdpi.com

Synergistic Catalytic Systems: Combining bismuth neodecanoate with other catalysts or additives to create synergistic systems is a promising approach. As seen with the addition of lithium carboxylates, such combinations can lead to significant improvements in catalytic performance. rsc.orgnih.gov

Potential in New Material Synthesis Paradigms

The unique properties of this compound make it a valuable component in the synthesis of a new generation of materials.

Advanced Polymers: Its role as a catalyst in living polymerization allows for precise control over the molecular weight and microstructure of polymers, leading to materials with well-defined architectures and excellent mechanical properties. bdmaee.net

Perovskite Nanocrystals: Bismuth neodecanoate is used as a bismuth precursor in the colloidal synthesis of lead-free double perovskite nanocrystals. sci-hub.se These materials are being investigated for applications in optoelectronic devices, such as solar cells. sci-hub.se The development of stable and efficient synthesis routes using bismuth neodecanoate is crucial for advancing this technology. acs.orgsci-hub.se

Hybrid Materials: Research has demonstrated the synthesis of a hexagonal hybrid bismuthene material through molecular interface engineering using bismuth neodecanoate as a precursor. acs.org This two-dimensional hybrid material exhibits metallic behavior and has potential applications in plasmonics, electronics, and catalysis. acs.org

Quantum Dots: Bismuth neodecanoate has been used in the synthesis of AgBiS2 quantum dots, which are being explored for their potential in environmentally friendly applications. tib.eu

Q & A

Q. What are the standard synthetic routes for bismuth(3+) neodecanoate, and how do structural variations influence its reactivity?

this compound is typically synthesized via salt metathesis or direct reaction of triphenylbismuth (BiPh₃) with carboxylic acids. A reliable method involves heating BiPh₃ with stoichiometric neodecanoic acid at 110°C for 16 hours, yielding quantitative products . Structural analysis reveals polymeric or oligomeric configurations depending on ligand steric bulk. For example, bulky ligands like 2-phenylisobutyrate form dimers (Bi coordinated by three chelating ligands and one THF molecule), while smaller ligands favor tetrameric structures . These structural differences impact solubility and catalytic activity, necessitating X-ray diffraction or NMR for verification.

Q. How can researchers characterize the purity and coordination environment of this compound?

Key techniques include:

- ¹H NMR : Monitors reaction progress by tracking benzene formation and BiPh₃ signal decay .

- X-ray diffraction : Resolves solid-state structures, such as nine-coordinated Bi centers with bridging/chelating carboxylates .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, as the compound decomposes above 300°C .

- FT-IR spectroscopy : Identifies isocyanate consumption in polymerization reactions (e.g., absorption band at 2270 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

The compound is classified as a severe eye irritant (H319). Researchers must:

- Use PPE (gloves, goggles, lab coats) and work in fume hoods .

- Avoid water contact to prevent decomposition into organic acids and bismuth suboxide fumes .

- Store in sealed containers under inert atmospheres to minimize oxidation .

Advanced Research Questions

Q. How does this compound compare to traditional catalysts in polyurethane (PU) synthesis?

this compound exhibits superior hydrolytic stability and compatibility with eco-friendly HFO blowing agents compared to tin-based catalysts. For example, Umicore’s VALIKAT Bi 1010 MC1 (10% Bi) optimizes curing profiles in spray foams, balancing reactivity and foam density . Catalytic efficiency correlates with Bi content: higher Bi concentrations (e.g., 16% in VALIKAT Bi 1610) accelerate urethane formation but may compromise foam flexibility . Comparative studies should use rheometry to track viscosity changes and FT-IR to monitor NCO consumption rates .

Q. What contradictions exist in the environmental safety claims of this compound for marine coatings?

While this compound is marketed as a non-toxic alternative to organotin catalysts in anti-fouling coatings , its instability in cationic emulsion systems limits practical use. For instance, it disrupts silicone emulsion crosslinking, necessitating toxic dibutyltin dilaurate as a substitute . Researchers must evaluate compatibility via zeta potential measurements and emulsion stability tests under varying pH/temperature conditions.

Q. What methodological challenges arise when incorporating this compound into biomedical nanomaterials?

In CT imaging nanoprobes, this compound’s low bismuth payload (~20% in nanoemulsions) reduces contrast efficiency compared to elemental Bi nanocrystals . To optimize loading, researchers employ solvent evaporation techniques with PLGA encapsulation or ligand-exchange strategies using thiolated polymers. Dynamic light scattering (DLS) and inductively coupled plasma mass spectrometry (ICP-MS) are critical for quantifying payload efficiency .

Data-Driven Analysis and Experimental Design

Q. How can conflicting reports on this compound’s thermal stabilization efficacy in PVC be resolved?

Liu et al. (2017) reported improved thermal stability in PVC using this compound, but later studies noted incompatibility with calcium-zinc stabilizers . To reconcile this:

Q. What experimental parameters govern this compound’s photocatalytic activity in BiVO₄ synthesis?

Key factors include:

- Bi/V molar ratio : Optimal ratios (~1:1) enhance visible-light absorption and reduce charge recombination .

- Reaction temperature : Higher temperatures (>80°C) favor monoclinic scheelite phase formation, critical for photocatalytic RhB degradation .

- Oleic acid concentration : Acts as a capping agent to control BiVO₄ morphology (e.g., needle-like structures for high surface area) .

Tables for Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.